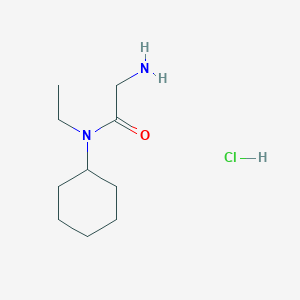

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride

Vue d'ensemble

Description

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2O . It has an average mass of 220.740 Da and a monoisotopic mass of 220.134247 Da .

Molecular Structure Analysis

The molecular structure of 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride consists of 10 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride has a molecular weight of 220.74 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique

Chromatography and Mass Spectrometry

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its unique structure allows for the calibration of equipment and helps in the identification of unknown substances by comparing their chromatographic and mass spectral data with known standards .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the qualitative and quantitative determination of various chemical entities. Its reactivity and stability under different conditions make it a valuable tool for developing new analytical methods .

Biopharma Production

The biopharmaceutical industry employs 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride in the synthesis of complex molecules. It acts as an intermediate in the production of active pharmaceutical ingredients (APIs) due to its reactive amino group, which can be easily modified .

Safety and Controlled Environment

This compound is also significant in safety research, where it’s used to study the effects of chemical exposure in controlled environments. Understanding its interaction with various materials and biological systems contributes to developing safety protocols and handling guidelines .

Advanced Battery Science

In the field of advanced battery science, 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride might be explored as an electrolyte additive or a component in the synthesis of electrode materials. Its electrochemical properties could lead to improvements in battery performance and longevity .

Cleanroom Solutions

Lastly, the compound finds application in cleanroom environments, where it’s used to test and validate the cleanliness levels. It can serve as a traceable contaminant to ensure that the cleaning processes are effective and that the environment meets the required standards .

Safety And Hazards

The safety data sheet for 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride provides important information about handling and storage, exposure controls, physical and chemical hazards, and first-aid measures . It is crucial to follow these guidelines to ensure safe usage and handling of the compound.

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h9H,2-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQICURQHHPVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)

![4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1398231.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)

![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)